molecular formula C18H22N6 B6446971 1-(2,5-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 2640964-51-6

1-(2,5-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B6446971
CAS No.: 2640964-51-6
M. Wt: 322.4 g/mol
InChI Key: VGVLLSVZNCGEGK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a methyl group at position 3 and a piperazine ring at position 6. This compound is cataloged as a medicinal intermediate, suggesting applications in drug discovery, particularly for central nervous system (CNS) targets due to structural similarities to trazodone derivatives (e.g., 5-HT receptor ligands) .

Properties

IUPAC Name

8-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-13-4-5-14(2)16(12-13)22-8-10-23(11-9-22)17-18-21-20-15(3)24(18)7-6-19-17/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVLLSVZNCGEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The dimethylphenyl group is usually added via Friedel-Crafts alkylation or similar methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights structural differences between the target compound and analogs, emphasizing substituent-driven pharmacological and physicochemical properties:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference(s)
1-(2,5-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Triazolo[4,3-a]pyrazine 3-methyl; 8-piperazine (2,5-dimethylphenyl) Potential CNS modulation (inference)
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine 8-(2-fluoro-4-nitrophenoxy) Intermediate for bioactive compounds
Trazodone Triazolo[4,3-a]pyridine Piperazine (3-chlorophenyl) 5-HT2A/α1-adrenergic antagonist
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Variable aryl/alkyl groups Isomer-dependent receptor affinity
5-Piperazino-8-phenylthiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidine Thiazolo-triazolo-pyrimidine 8-phenyl; 5-piperazino Not specified (structural study)

Key Observations:

  • Triazolo-pyrazine vs. Triazolo-pyridine: The target compound’s triazolo-pyrazine core differs from trazodone’s triazolo-pyridine system.
  • Substituent Position: The 8-position substituent significantly impacts functionality. For example, the target’s piperazine group enables hydrogen bonding, whereas 8-(2-fluoro-4-nitrophenoxy) in introduces electron-withdrawing groups, favoring electrophilic interactions .

Pharmacological Activity

  • 5-HT Receptor Affinity : Trazodone’s antagonism at 5-HT2A and α1-adrenergic receptors is well-documented . The target compound’s piperazine-triazolo-pyrazine scaffold may exhibit similar 5-HT receptor modulation, though substituent differences (e.g., 2,5-dimethylphenyl) could shift selectivity toward 5-HT1A or other subtypes .
  • Antihypertensive Potential: Triazolo-pyrimidine derivatives () demonstrate antihypertensive activity via thiadiazole and oxadiazole moieties. The target’s lack of these groups may limit such effects but highlight its CNS-focused design .

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